Benzyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with chlorosulfonyl compounds. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out under controlled temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide or sulfonate derivatives .
Scientific Research Applications
Benzyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Benzyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function .
Comparison with Similar Compounds
Benzyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate: shares structural similarities with other sulfonyl-containing morpholine derivatives.
Morpholine-4-carboxylate Derivatives: These compounds have similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness: Its chlorosulfonyl group, in particular, makes it a valuable intermediate for synthesizing a variety of derivatives with diverse properties .
Properties
IUPAC Name |
benzyl 2-(chlorosulfonylmethyl)morpholine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO5S/c14-21(17,18)10-12-8-15(6-7-19-12)13(16)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLZWWGBUHSCDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201141354 | |
Record name | 4-Morpholinecarboxylic acid, 2-[(chlorosulfonyl)methyl]-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201141354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803584-56-6 | |
Record name | 4-Morpholinecarboxylic acid, 2-[(chlorosulfonyl)methyl]-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803584-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Morpholinecarboxylic acid, 2-[(chlorosulfonyl)methyl]-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201141354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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